Menaquinone-7: A Technical Guide to its Discovery, Isolation from Natto, and Biological Significance
Menaquinone-7: A Technical Guide to its Discovery, Isolation from Natto, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone-7 (MK-7), a vital subtype of vitamin K2, has garnered significant scientific interest for its superior bioavailability and profound effects on human health, particularly in bone and cardiovascular metabolism. This technical guide provides an in-depth exploration of the discovery of MK-7, with a specific focus on its primary dietary source, the traditional Japanese fermented soybean food, natto. Detailed methodologies for the extraction, purification, and quantification of MK-7 from Bacillus subtilis natto fermentation are presented, alongside a comprehensive review of its molecular signaling pathways. Quantitative data from various studies are summarized to provide a comparative overview of MK-7 yields. This document aims to serve as a critical resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Historical Perspective: The Discovery of Menaquinone-7 in Natto
The journey to understanding Menaquinone-7 is rooted in the broader discovery of vitamin K. In the early 20th century, Danish scientist Henrik Dam identified a fat-soluble nutrient essential for blood coagulation, which he named vitamin K for "koagulation"[1]. Later, it was understood that vitamin K is not a single compound but a family of related vitamers. The two primary natural forms are phylloquinone (vitamin K1), found in green leafy vegetables, and menaquinones (vitamin K2), which are a series of vitamers with side chains of varying lengths, designated as MK-n.
While the role of vitamin K in coagulation was established early on, the specific functions of the different menaquinones and their dietary sources were elucidated much later. The traditional Japanese food natto, made from soybeans fermented with Bacillus subtilis natto, has been consumed for centuries and was long associated with health benefits. It was through scientific investigation into the dietary habits of Japanese populations and the health-promoting properties of natto that its exceptionally high concentration of Menaquinone-7 was discovered.
Though a single "discoverer" of MK-7 in natto is not explicitly documented, research originating in Japan in the late 20th century began to highlight natto as a uniquely potent source of a long-chain menaquinone, later identified as MK-7. These pioneering studies correlated natto consumption with improved vitamin K status and positive bone health outcomes, paving the way for further research into the extraction, function, and therapeutic potential of MK-7.
Quantitative Analysis of Menaquinone-7 in Natto
The concentration of MK-7 in natto can vary depending on the bacterial strain, fermentation conditions, and the type of soybeans used. Below is a summary of quantitative data from various studies, providing a comparative overview of MK-7 content in natto.
| Study Reference (if available) | Natto Type/Fermentation Condition | MK-7 Concentration (µg/g wet weight) | Analytical Method |
| Sumi et al. | 10 commercial natto preparations | 12.8 ± 5.83 | HPLC |
| Tsukamoto et al. (2000)[2][3] | Regular natto | 7.75 | HPLC |
| Tsukamoto et al. (2000)[2][3] | Reinforced natto 1 | 12.98 | HPLC |
| Tsukamoto et al. (2000)[2][3] | Reinforced natto 2 | 17.65 | HPLC |
| Wu and Ahn | Cheonggukjang (similar to natto) | 12.47 | Not specified |
| Commercial Natto (general) | Standard commercial natto | ~10 | HPLC |
| Lab-fermented chickpeas (strain 92) | Chickpeas fermented with B. subtilis | 20.02 | Not specified |
| Lab-fermented red lentils (strain 92) | Red lentils fermented with B. subtilis | 16.47 | Not specified |
Experimental Protocols: Isolation and Purification of Menaquinone-7 from Natto
The isolation and purification of MK-7 from natto or Bacillus subtilis natto fermentation broth is a multi-step process involving extraction, separation, and analytical quantification. Below are detailed methodologies for these key experiments.
Fermentation of Bacillus subtilis natto for MK-7 Production
Objective: To cultivate Bacillus subtilis natto under optimal conditions to maximize the production of Menaquinone-7.
Materials:
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Bacillus subtilis natto starter culture
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Soybeans
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Autoclave
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Incubator
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Fermentation vessel
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Growth medium (e.g., Tryptic Soy Broth or a custom medium containing a carbon source like glycerol, a nitrogen source like soy peptone, and essential minerals)
Protocol:
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Preparation of Inoculum: Aseptically inoculate a sterile growth medium with the Bacillus subtilis natto starter culture. Incubate at 37°C for 24-48 hours with agitation to create a seed culture.
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Soybean Preparation: Wash and soak soybeans in water for 12-18 hours. Drain the water and steam or boil the soybeans until they are soft but not mushy.
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Inoculation: Cool the cooked soybeans to approximately 40°C and inoculate them with the seed culture. Mix thoroughly to ensure even distribution of the bacteria.
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Fermentation: Place the inoculated soybeans in a fermentation vessel, ensuring a shallow depth to allow for adequate aeration. Incubate at a controlled temperature (typically 37-42°C) and humidity for 18-24 hours.
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Harvesting: After the fermentation period, the natto, characterized by its sticky, stringy texture and distinct aroma, is ready for MK-7 extraction.
Solvent Extraction of Menaquinone-7
Objective: To extract Menaquinone-7 from the fermented natto biomass using organic solvents.
Materials:
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Fermented natto
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Homogenizer or blender
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Centrifuge
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Rotary evaporator
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Extraction solvents:
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Option A: n-Hexane and Isopropanol (2:1, v/v)
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Option B: Ethanol
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Option C: Chloroform and Methanol (B129727) (2:1, v/v)
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Glassware
Protocol:
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Homogenization: Homogenize the fermented natto with a suitable amount of distilled water to create a slurry.
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Solvent Addition: Add the chosen extraction solvent mixture to the natto slurry in a ratio of approximately 3:1 (solvent to slurry, v/w).
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Extraction: Vigorously mix the slurry and solvent mixture for 1-2 hours at room temperature using a magnetic stirrer or shaker.
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Phase Separation: Centrifuge the mixture at 4000-5000 x g for 15-20 minutes to separate the organic phase (containing MK-7) from the aqueous phase and solid biomass.
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Collection of Organic Phase: Carefully collect the upper organic layer.
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Re-extraction (Optional): To maximize yield, the remaining aqueous phase and biomass can be re-extracted with a fresh portion of the solvent mixture.
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Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude MK-7 extract.
Purification by Column Chromatography
Objective: To purify Menaquinone-7 from the crude extract using column chromatography.
Materials:
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Crude MK-7 extract
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Chromatography column
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Stationary phase: Silica (B1680970) gel 60 (70-230 mesh)
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Mobile phase: A gradient of n-hexane and ethyl acetate (B1210297) (e.g., starting with 98:2 and gradually increasing the polarity).
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Fraction collector
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Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Protocol:
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Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column.
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Sample Loading: Dissolve the crude MK-7 extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
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Elution: Begin elution with the initial mobile phase composition (e.g., 98% n-hexane, 2% ethyl acetate).
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Fraction Collection: Collect fractions of the eluate using a fraction collector.
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Monitoring: Monitor the separation process by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light (254 nm and 365 nm). MK-7 will appear as a distinct spot.
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Pooling and Evaporation: Pool the fractions containing pure MK-7 and evaporate the solvent to obtain the purified product.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of Menaquinone-7 in the purified sample.
Materials:
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Purified MK-7 sample
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MK-7 analytical standard
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HPLC system with a UV or fluorescence detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile phase: Methanol or a mixture of methanol and ethanol
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Syringe filters (0.45 µm)
Protocol:
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Standard Preparation: Prepare a series of standard solutions of known concentrations of the MK-7 analytical standard in the mobile phase.
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Sample Preparation: Dissolve a precisely weighed amount of the purified MK-7 sample in the mobile phase and filter it through a 0.45 µm syringe filter.
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HPLC Analysis:
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Set the column temperature (e.g., 40°C).
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Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
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Set the detector wavelength (e.g., 248 nm for UV detection).
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Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
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Inject the prepared sample solution.
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Quantification: Determine the peak area of MK-7 in the sample chromatogram and use the calibration curve to calculate the concentration of MK-7 in the sample.
Molecular Signaling Pathways and Biological Significance
Menaquinone-7's biological activity is primarily attributed to its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues in a number of vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium ions and interact with other molecules and cell surfaces.
The Vitamin K Cycle and Protein Carboxylation
The activation of VKDPs occurs through a cyclic pathway known as the Vitamin K cycle, which takes place in the endoplasmic reticulum of cells.
